molecular formula C11H13N B8460705 Rac-2-p-tolyl-butyronitrile

Rac-2-p-tolyl-butyronitrile

Cat. No.: B8460705
M. Wt: 159.23 g/mol
InChI Key: QDKMTOXKMLVUOS-UHFFFAOYSA-N
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Description

Rac-2-p-tolyl-butyronitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to a butyronitrile backbone with a p-tolyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rac-2-p-tolyl-butyronitrile can be synthesized through several methods. One common approach involves the reaction of p-tolylacetonitrile with an appropriate alkylating agent under basic conditions. For example, the reaction of p-tolylacetonitrile with butyl bromide in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-2-p-tolyl-butyronitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    p-Toluic acid or p-tolylamide.

    Reduction: 2-p-tolylbutylamine.

    Substitution: Various substituted p-tolyl derivatives depending on the electrophile used.

Scientific Research Applications

Rac-2-p-tolyl-butyronitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rac-2-p-tolyl-butyronitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-4-phenyl-2-p-tolyl-butyronitrile: Similar in structure but with an additional oxo group.

    p-Tolylacetonitrile: Lacks the butyronitrile backbone.

    2-p-Tolylbutylamine: The reduced form of Rac-2-p-tolyl-butyronitrile.

Uniqueness

This compound is unique due to its specific combination of a nitrile group with a p-tolyl substituent on a butyronitrile backbone. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(4-methylphenyl)butanenitrile

InChI

InChI=1S/C11H13N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3H2,1-2H3

InChI Key

QDKMTOXKMLVUOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.36 g (74.4 mmol) Trimethylsilyl cyanide was added to a solution of 74.4 ml (1.0 M in THF, 74.4 mmol) tetrabutylammonium flouride in 300 ml acetonitrile and the mixture was stirred for 5 minutes. 5.28 g (24.8 mmol) rac-1-(1-Bromo-propyl)-4-methylbenzene were added and the reaction mixture was stirred at ambient temperature for 16 hours. The solvent was removed in vacuo and the viscous residue obtained was partitioned between water and dichloromethane. The dichloromethane was separated, then washed with water, dried over MgSO4 and evaporated to dryness. Purification of the residue by column chromatography on silica gel with a gradient of heptane to 9:1 heptane/ethyl acetate afforded rac-2-p-tolyl-butyronitrile as a colourless oil. NMR (CDCl3, ppm): 0.95 (3H, t), 1.77 (2H, m), 2.21 (3H, s), 3.58 (1H, t), 7.07 (4H, m).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
74.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two

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